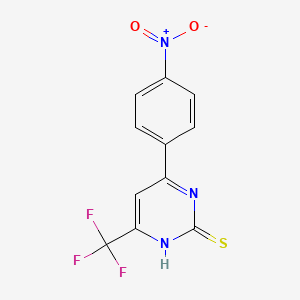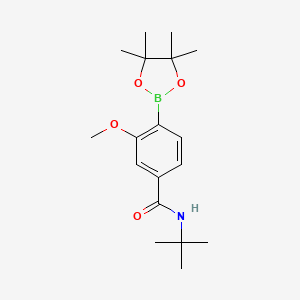![molecular formula C33H60MnO6 B13720322 Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier MFCD00269825 is known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III). It is a coordination complex where manganese is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various chemical applications due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) typically involves the reaction of manganese(III) acetate with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to manganese(II) complexes.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various ligands like phosphines or amines can be used under mild conditions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield manganese dioxide, while reduction can produce manganese(II) complexes. Substitution reactions result in new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and borylation reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique coordination properties.
Mecanismo De Acción
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) involves its ability to coordinate with various substrates, facilitating different chemical reactions. The manganese center acts as a Lewis acid, activating substrates and enabling transformations. The pathways involved include electron transfer processes and coordination with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(acetylacetonato)manganese(III)
- Tris(dipivaloylmethanato)manganese(III)
- Tris(benzoylacetonato)manganese(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) is unique due to its bulky ligands, which provide steric protection to the manganese center, enhancing its stability and reactivity. This makes it particularly useful in catalytic applications where stability under reaction conditions is crucial.
Propiedades
Fórmula molecular |
C33H60MnO6 |
|---|---|
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clave InChI |
JFJXUVXSIUJJNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
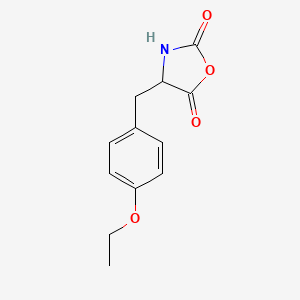

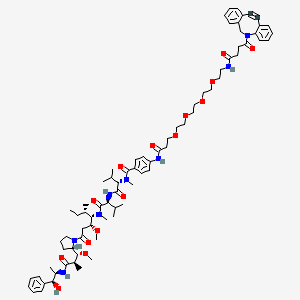
![3-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)-6-nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13720273.png)
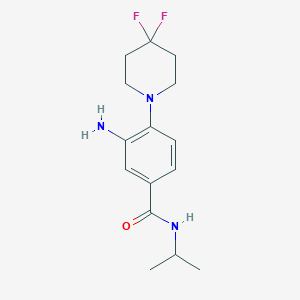
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
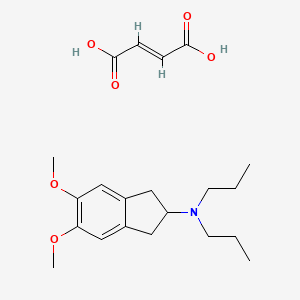
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)

